6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the thiadiazole ring, and the attachment of the sulfanyl and carboxamide groups. Common synthetic routes may involve:
Formation of the Chromene Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Thiadiazole Ring: This can be achieved through the reaction of appropriate thiosemicarbazides with chlorinating agents.
Attachment of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted chromene derivatives.
Scientific Research Applications
6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives and thiadiazole-containing molecules, such as:
- 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide
- N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide
Properties
Molecular Formula |
C21H16ClN3O3S2 |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
6-chloro-7-methyl-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-11-4-3-5-13(6-11)10-29-21-25-24-20(30-21)23-19(27)18-9-16(26)14-8-15(22)12(2)7-17(14)28-18/h3-9H,10H2,1-2H3,(H,23,24,27) |
InChI Key |
NADCOKQRHXEIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C |
Origin of Product |
United States |
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